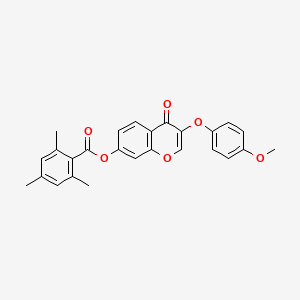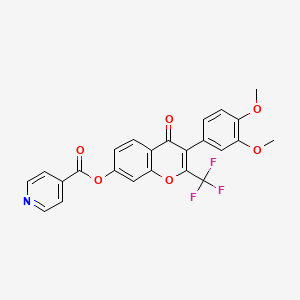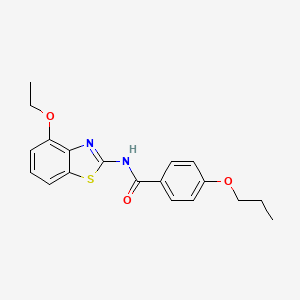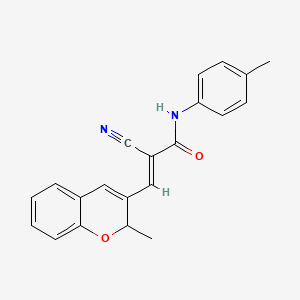![molecular formula C29H21ClN2O6S B11628622 methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628622.png)
methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3E)-3-[(4-クロロフェニル)(ヒドロキシ)メチリデン]-4,5-ジオキソ-2-(3-フェノキシフェニル)ピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸メチルは、複素環式化合物クラスに属する複雑な有機化合物です。これらの化合物は、窒素、酸素、硫黄などの炭素以外の原子を少なくとも1つ含む環状構造の存在を特徴としています。この特定の化合物は、チアゾール環、ピロリジン環、およびその独特の化学的特性に寄与するさまざまな官能基を特徴としています。
準備方法
合成経路と反応条件
2-[(3E)-3-[(4-クロロフェニル)(ヒドロキシ)メチリデン]-4,5-ジオキソ-2-(3-フェノキシフェニル)ピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸メチルの合成は、通常、複数ステップの有機反応を伴います。このプロセスには以下が含まれる可能性があります。
チアゾール環の形成: これは、α-ハロケトンとチオアミドの縮合を含むハントシュチアゾール合成によって達成できます。
ピロリジン環の形成: これは、1,4-ジカルボニル化合物の環化を含むパール-クノール合成によって合成できます。
カップリング反応: 次に、チアゾール環とピロリジン環は、適切な試薬と触媒を使用してカップリングされます。
官能基の修飾: フリーデル・クラフツアシル化、求核置換、酸化還元反応などのさまざまな有機反応を通じて、クロロフェニル、フェノキシフェニル、およびその他の官能基を導入します。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化を必要とする可能性があります。これには、連続フローリアクター、高度な触媒、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシ基とメチル基で酸化反応を起こす可能性があります。
還元: 還元反応はカルボニル基で起こり、それらをアルコールに変換できます。
置換: 求核置換反応と求電子置換反応は、芳香族環とチアゾール環で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主な製品
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化はケトンを生成する可能性がありますが、カルボニル基の還元はアルコールを生成する可能性があります。
科学研究の応用
化学
複雑な分子の合成: この化合物は、より複雑な有機分子の合成における中間体として使用できます。
触媒: 触媒反応における配位子として役立つ場合があります。
生物学
生体プローブ: この化合物は、生物学的経路と相互作用を研究するために使用できます。
酵素阻害: 特定の酵素の阻害剤として作用する可能性があります。
医学
薬物開発: この化合物は、抗炎症作用や抗がん作用などの潜在的な治療的特性について調査できます。
産業
材料科学: 特定の特性を持つ新素材の開発に使用される場合があります。
農業: この化合物は、殺虫剤や除草剤としての潜在的な使用について調べられる可能性があります。
科学的研究の応用
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
2-[(3E)-3-[(4-クロロフェニル)(ヒドロキシ)メチリデン]-4,5-ジオキソ-2-(3-フェノキシフェニル)ピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸メチルの作用機序は、分子標的との特定の相互作用に依存します。これには以下が含まれる可能性があります。
酵素への結合: 酵素活性を阻害または活性化します。
受容体との相互作用: 受容体活性を調節します。
細胞経路への影響: シグナル伝達経路と遺伝子発現に影響を与えます。
類似の化合物との比較
類似の化合物
2-[(3E)-3-[(4-クロロフェニル)(ヒドロキシ)メチリデン]-4,5-ジオキソ-2-(3-フェノキシフェニル)ピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸メチル: 構造は似ていますが、官能基が異なります。
チアゾール誘導体: さまざまな置換基を持つチアゾール環を含む化合物。
ピロリジン誘導体: さまざまな置換基を持つピロリジン環を含む化合物。
独自性
2-[(3E)-3-[(4-クロロフェニル)(ヒドロキシ)メチリデン]-4,5-ジオキソ-2-(3-フェノキシフェニル)ピロリジン-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸メチルの独自性は、独特の化学的および生物学的特性を付与する、官能基と環状構造の特定の組み合わせにあります。
類似化合物との比較
Similar compounds include those with thiazole and pyrrole rings, such as thiazolylbenzamide and pyrrolylbenzamide derivatives. What sets methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C29H21ClN2O6S |
|---|---|
分子量 |
561.0 g/mol |
IUPAC名 |
methyl 2-[(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H21ClN2O6S/c1-16-26(28(36)37-2)39-29(31-16)32-23(18-7-6-10-21(15-18)38-20-8-4-3-5-9-20)22(25(34)27(32)35)24(33)17-11-13-19(30)14-12-17/h3-15,23,33H,1-2H3/b24-22+ |
InChIキー |
XBIIYTMOIATXSP-ZNTNEXAZSA-N |
異性体SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)OC |
正規SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628542.png)
![(2Z)-3-benzyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628552.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628569.png)
![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)


![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)


![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11628610.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628639.png)
